molecular formula C9H14N2 B121480 N-ethyl-N-(2-aminobenzyl)amine CAS No. 142141-40-0

N-ethyl-N-(2-aminobenzyl)amine

Cat. No.: B121480
CAS No.: 142141-40-0
M. Wt: 150.22 g/mol
InChI Key: FGODIPLKTXOLLN-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-aminobenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, along with a benzyl group that has an amino substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-aminobenzyl)amine can be achieved through several methods. One common approach involves the aminobenzylation of aldehydes with toluenes, which provides a pathway to 1,2-diarylethylamine derivatives. Another method involves a three-component reaction of isatoic anhydride, primary amines, and aldehydes. These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-aminobenzyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imines, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted benzylamine products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    N-ethyl-N-(2-aminobenzyl)amine serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential pharmacological activities, such as antidepressant effects. For example, it is an intermediate in the synthesis of Nomiphenzin, a known antidepressant .
  • Neurotransmitter Interaction Studies :
    Research indicates that compounds related to this compound exhibit interactions with neurotransmitter systems. While specific data on this compound is limited, related amines have shown binding affinities that suggest potential therapeutic applications in treating neurological disorders.
  • Enzyme Inhibition :
    There are indications that this compound may possess enzyme inhibition properties, which could be beneficial in drug design targeting specific enzymes involved in disease pathways.

Organic Synthesis Applications

  • Versatile Intermediate :
    The compound is recognized for its versatility as an intermediate in organic synthesis. It can participate in various chemical reactions, including acylation and alkylation processes, to produce more complex molecules .
  • Selective N-Alkylation :
    Recent advancements have demonstrated the effective use of this compound in selective N-alkylation reactions catalyzed by manganese pincer complexes. This method allows for the formation of C–N bonds under mild conditions, showcasing the compound's utility in synthetic methodologies .

Case Study 1: Synthesis of Dihydroquinazolines

A study focused on synthesizing 3,4-dihydroquinazolines from 2-aminobenzylamine derivatives highlighted the efficiency of using this compound as a precursor. The research showcased successful yields when employing selective acylation techniques under controlled conditions .

Case Study 2: Antidepressant Development

In the context of antidepressant development, this compound was utilized as an intermediate in synthesizing compounds like Nomiphenzin. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity, achieving significant advancements in pharmaceutical production processes .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
N,N-DiethylbenzeneamineTwo ethyl groups on nitrogenHigher lipophilicity; potential for increased bioavailability
N-(2-Aminobenzyl)ethanolamineContains an ethanol groupDifferent hydrophilicity profile affecting solubility
N-Methyl-N-(2-aminoethyl)amineMethyl group instead of ethylVariations in steric hindrance affecting reactivity
2-AminobenzylamineLacks ethyl substitutionServes as a precursor for synthesizing derivatives

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-aminobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-N-(2-aminobenzyl)amine include other benzylamine derivatives, such as N-methyl-N-(2-aminobenzyl)amine and N-propyl-N-(2-aminobenzyl)amine. These compounds share structural similarities but differ in the alkyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, as it may exhibit different properties compared to its analogs.

Biological Activity

N-ethyl-N-(2-aminobenzyl)amine, also known as EtBZA, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

EtBZA is characterized by its unique structure, which includes an ethyl group and a 2-aminobenzyl moiety. This configuration contributes to its biological activity, particularly through interactions with various biological targets.

1. Anticancer Properties

EtBZA has demonstrated significant anticancer activity through several mechanisms:

  • Inhibition of DNA Topoisomerase II : This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase II, EtBZA disrupts the replication process in cancer cells, leading to cell death.
  • Induction of Apoptosis : Studies have shown that EtBZA can trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent .

2. Antimicrobial Activity

EtBZA exhibits potent antimicrobial properties against both bacterial and fungal pathogens:

  • Antibacterial Activity : It has been effective against multidrug-resistant strains of bacteria, making it a promising candidate for developing new antimicrobial agents.
  • Antifungal Activity : The compound also shows efficacy against various fungal species, further expanding its therapeutic potential.

The biological activity of EtBZA can be attributed to several key mechanisms:

  • Enzyme Inhibition : Besides topoisomerase II, EtBZA inhibits glutathione S-transferases (GSTs), enzymes involved in detoxification processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.
  • Reactive Oxygen Species (ROS) Generation : EtBZA may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer and microbial cells .

Toxicity and Safety

While EtBZA shows promising biological activities, it is essential to consider its toxicity profile:

  • Moderate Toxicity : The compound has an oral LD50 of 3230 mg/kg in rats, indicating moderate toxicity levels. Safety measures should be implemented during handling due to its lachrymator properties.
  • Safety Protocols : Recommended practices include the use of personal protective equipment (PPE) and proper waste disposal methods when working with EtBZA in laboratory settings.

Research Findings

A review of recent studies highlights the ongoing research into the applications of EtBZA:

  • Case Study on Anticancer Efficacy :
    • A study demonstrated that EtBZA effectively reduced tumor growth in animal models of prostate cancer by inducing apoptosis and inhibiting cell proliferation.
    • The compound's ability to target multiple pathways involved in cancer progression was emphasized, suggesting a multifaceted approach to therapy .
  • Antimicrobial Efficacy :
    • Research indicated that EtBZA showed significant activity against resistant strains of Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting cellular functions critical for survival in these pathogens .

Comparative Analysis with Other Compounds

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighHighTopoisomerase II inhibition, GST inhibition
NiclosamideModerateModerateMitochondrial disruption
DihydroquinazolinesVariableHighCalcium channel blockade

Properties

IUPAC Name

2-(ethylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODIPLKTXOLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438113
Record name N-ethyl-N-(2-aminobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142141-40-0
Record name N-ethyl-N-(2-aminobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Ethyl-N-(2-nitrobenzyl)amine (4 g, 22 mmol) in ethanol (100 ml) was treated with 10% palladium-on-carbon (180 mg) and hydrogenated at N.T.P. for 2 hours. When uptake of hydrogen had ceased the reaction was filtered through Celite and evaporated to give N-ethyl-N-(2-aminobenzyl)amine (3.3 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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